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molecular formula C15H17F3N2O B5790690 CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No. B5790690
M. Wt: 298.30 g/mol
InChI Key: NCCKEOFKBPWXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04518712

Procedure details

In 40 ml of dichloromethane, are dissolved 2.3 g (0.01 mole) of 1-(3-trifluoromethylphenyl)piperazine and 1.0 g (0.01 mole) of triethylamine. To the resulting solution, while being cooled and stirred, is added dropwise a solution of 1.05 g (0.01 mole) of cyclopropanecarbonyl chloride in 10 ml of dichloromethane. The mixture is allowed to react at room temperature for 3 hours. The reaction mixture is washed successively with water, dilute hydrochloric acid and water, then dried over anhydrous sodium sulfate, and removed of the solvent by distillation to obtain oily 1-(cyclopropanecarbonyl)-4-(3-trifluoromethylphenyl)piperazine.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.C(N(CC)CC)C.[CH:24]1([C:27](Cl)=[O:28])[CH2:26][CH2:25]1>ClCCl>[CH:24]1([C:27]([N:12]2[CH2:13][CH2:14][N:9]([C:5]3[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:1])([F:15])[F:16])[CH:4]=3)[CH2:10][CH2:11]2)=[O:28])[CH2:26][CH2:25]1

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)N1CCNCC1)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To the resulting solution, while being cooled
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 3 hours
Duration
3 h
WASH
Type
WASH
Details
The reaction mixture is washed successively with water, dilute hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
removed of the solvent by distillation

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)N1CCN(CC1)C1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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